9-(3-Bromopropyl)-9H-carbazole

Description

BenchChem offers high-quality 9-(3-Bromopropyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Bromopropyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

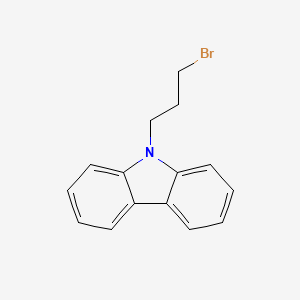

Structure

3D Structure

Properties

IUPAC Name |

9-(3-bromopropyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSZNBRGRCCYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444141 | |

| Record name | N-(3-Bromopropyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84359-61-5 | |

| Record name | N-(3-Bromopropyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-Bromopropyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 9-(3-Bromopropyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(3-Bromopropyl)-9H-carbazole is a pivotal intermediate in the synthesis of a diverse array of functional organic molecules. Its unique structure, featuring a rigid and electronically active carbazole moiety connected to a flexible bromopropyl chain, makes it a versatile building block in materials science and medicinal chemistry. The carbazole core is renowned for its excellent charge transport capabilities, high thermal stability, and characteristic luminescence, rendering it a cornerstone in the development of organic light-emitting diodes (OLEDs).[1] In the pharmaceutical realm, the carbazole scaffold is present in numerous bioactive compounds, and the bromopropyl group provides a reactive handle for the introduction of various pharmacophores.[2]

This technical guide provides a comprehensive overview of the fundamental properties of 9-(3-Bromopropyl)-9H-carbazole, with a focus on its basicity, physicochemical characteristics, and reactivity. A detailed, field-proven protocol for its synthesis and purification is also presented, underpinned by a discussion of the mechanistic rationale behind the experimental choices.

Physicochemical Properties

9-(3-Bromopropyl)-9H-carbazole is a solid at room temperature, typically appearing as a white to off-white or pale yellow crystalline powder. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄BrN | [3] |

| Molecular Weight | 288.19 g/mol | |

| Melting Point | 54-58 °C | |

| Physical State | Solid, powder to crystal | |

| Appearance | White to Orange to Green | |

| Storage | Room temperature, in a cool, dark, and dry place | [3] |

The solubility of 9-(3-Bromopropyl)-9H-carbazole is a critical parameter for its use in synthesis. While sparingly soluble in water, it exhibits good solubility in a range of common organic solvents.

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Toluene | Soluble |

| Ethanol | Slightly Soluble |

| Hexane | Sparingly Soluble |

The Question of Basicity: An Exploration of the Carbazole Nitrogen

A common misconception regarding nitrogen-containing heterocycles is the assumption of basicity. In the case of 9-(3-Bromopropyl)-9H-carbazole, the nitrogen atom is not basic in the traditional Brønsted-Lowry sense. This lack of basicity is a direct consequence of the electronic structure of the carbazole ring system.

The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the two adjacent benzene rings. This delocalization is so extensive that the nitrogen atom more closely resembles the nitrogen in pyrrole than the basic nitrogen of an amine. In fact, the delocalization of the lone pair is crucial for the aromaticity of the central five-membered ring. Protonation of the nitrogen atom would disrupt this aromaticity, a process that is energetically highly unfavorable.

The pKa of the conjugate acid of 9H-carbazole has been estimated to be around -6.0, indicating that it is an extremely weak base. Conversely, the N-H proton of the parent 9H-carbazole is weakly acidic, with a pKa of approximately 17. This acidity allows for deprotonation with a strong base to form the carbazolide anion, a potent nucleophile. In 9-(3-Bromopropyl)-9H-carbazole, the hydrogen at the 9-position is replaced by the bromopropyl group, so this acidic proton is absent.

Diagram 1: Electronic Structure of the Carbazole Moiety

Caption: Delocalization of the nitrogen lone pair in the carbazole ring system.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 9-(3-Bromopropyl)-9H-carbazole stems from the reactivity of the terminal bromine atom on the propyl chain. This primary alkyl bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups at the terminus of the propyl chain, making it a valuable synthon for constructing more complex molecules.

Diagram 2: Reactivity of 9-(3-Bromopropyl)-9H-carbazole

Caption: General Sₙ2 reaction pathway of 9-(3-Bromopropyl)-9H-carbazole.

Common nucleophiles that can be employed in reactions with 9-(3-Bromopropyl)-9H-carbazole include:

-

Amines: To form secondary or tertiary amines, or quaternary ammonium salts.

-

Azides: To introduce the azido group, a precursor for amines (via reduction) or triazoles (via click chemistry).

-

Cyanides: To extend the carbon chain and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Thiolates: To form thioethers.

-

Alkoxides and Phenoxides: To form ethers.

-

Carboxylates: To form esters.

Spectroscopic Characterization

The structure of 9-(3-Bromopropyl)-9H-carbazole can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the carbazole ring will appear in the downfield region (typically ~7.2-8.2 ppm) with characteristic splitting patterns.The methylene protons of the propyl chain will appear as multiplets in the upfield region. The protons adjacent to the nitrogen will be the most downfield of the three, followed by the protons adjacent to the bromine, and finally the central methylene group. |

| ¹³C NMR | Aromatic carbons of the carbazole ring will appear in the downfield region (~109-141 ppm).The three aliphatic carbons of the propyl chain will appear in the upfield region. |

| FTIR | Characteristic C-H stretching vibrations of the aromatic rings (~3000-3100 cm⁻¹).C-H stretching vibrations of the aliphatic propyl chain (~2850-2960 cm⁻¹).Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).C-N stretching vibration (~1330 cm⁻¹).C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).Fragmentation patterns will likely involve the loss of the bromopropyl chain or parts thereof. |

Experimental Protocol: Synthesis and Purification

The synthesis of 9-(3-Bromopropyl)-9H-carbazole is typically achieved via the N-alkylation of carbazole with 1,3-dibromopropane. This reaction proceeds under basic conditions to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion, which then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane.

Diagram 3: Synthetic Workflow

Caption: A typical workflow for the synthesis and purification of 9-(3-Bromopropyl)-9H-carbazole.

Materials and Reagents

-

Carbazole

-

1,3-Dibromopropane

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Step-by-Step Synthesis Procedure

Causality: The choice of a strong base is crucial to deprotonate the weakly acidic N-H of carbazole, generating the carbazolide anion, which is a much stronger nucleophile than the neutral carbazole. An aprotic polar solvent like DMF or acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, dissolve carbazole (1 equivalent) in anhydrous DMF or acetone.

-

Deprotonation: Add a strong base such as powdered potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the carbazolide anion.

-

Alkylation: Add 1,3-dibromopropane (a large excess, e.g., 5-10 equivalents, is used to minimize the formation of the bis-alkylated product) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF, or reflux for acetone) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Causality: A two-step purification process is often necessary to obtain highly pure 9-(3-Bromopropyl)-9H-carbazole. Column chromatography is effective at separating the desired product from unreacted starting materials and the bis-alkylated byproduct. Recrystallization is then used to remove any remaining minor impurities and to obtain a crystalline solid.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) is typically effective for eluting the product.

-

Recrystallization: Further purify the product obtained from column chromatography by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane. Dissolve the product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Safety and Handling

9-(3-Bromopropyl)-9H-carbazole should be handled with care in a well-ventilated fume hood. As with many alkylating agents, it may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

9-(3-Bromopropyl)-9H-carbazole is a valuable and versatile chemical intermediate with a rich and well-defined chemistry. Its non-basic nature, a consequence of the electronic properties of the carbazole core, and the reactivity of its bromopropyl arm make it a powerful tool for the synthesis of advanced materials and complex organic molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Vertex AI Search. (2026). The Role of 9-(3-Bromopropyl)carbazole in Advancing OLED Technology.

-

ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). 9H-carbazole. Retrieved from [Link]

- Vertex AI Search. (2026).

-

LookChem. (n.d.). 9-(3-Bromopropyl)-9H-carbazole CAS NO.84359-61-5. Retrieved from [Link]

Sources

9-(3-Bromopropyl)-9H-carbazole CAS number and structure

An In-depth Technical Guide to 9-(3-Bromopropyl)-9H-carbazole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 9-(3-Bromopropyl)-9H-carbazole, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core attributes, synthesis, characterization, and diverse applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification and Structure

9-(3-Bromopropyl)-9H-carbazole is a heterocyclic organic compound distinguished by a carbazole core functionalized with a bromopropyl group at the nitrogen atom.[1] This structural feature, particularly the reactive bromopropyl chain, makes it an exceptionally versatile building block for synthesizing more complex molecules.

-

Chemical Name: 9-(3-Bromopropyl)-9H-carbazole

-

Synonyms: 3-(9-Carbazolyl)-1-propyl bromide, N-(3-Bromopropyl)carbazole

The fundamental structure consists of a tricyclic aromatic carbazole moiety linked to a three-carbon aliphatic chain terminating in a bromine atom.

Caption: Molecular Structure of 9-(3-Bromopropyl)-9H-carbazole.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 288.18 g/mol | [1][3][4] |

| Appearance | White to light yellow or orange powder/crystal | |

| Purity | Typically >98.0% (by GC) | [2][4] |

| Melting Point | 54.0 to 58.0 °C | |

| Storage | Store in a cool, dry, dark, and ventilated place. Recommended <15°C. | [2] |

Safety Information: 9-(3-Bromopropyl)-9H-carbazole is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 9-(3-Bromopropyl)-9H-carbazole is achieved through the N-alkylation of the carbazole ring.[5] This reaction exemplifies a classic nucleophilic substitution where the deprotonated carbazole nitrogen acts as the nucleophile.

Reaction Principle: The protocol involves the reaction of 9H-carbazole with an excess of a dihaloalkane, typically 1,3-dibromopropane, in the presence of a base. The base is crucial as it deprotonates the acidic N-H proton of the carbazole (pKa ≈ 17), generating the highly nucleophilic carbazolide anion. This anion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion to form the desired product. Using a significant excess of the dihaloalkane is a key experimental choice that minimizes the formation of the undesired bis-substituted byproduct, 1,3-bis(9H-carbazol-9-yl)propane.

Caption: Generalized workflow for the synthesis of 9-(3-Bromopropyl)-9H-carbazole.

Experimental Protocol (Self-Validating System)

-

Preparation: To a solution of 9H-carbazole (1 equivalent) in a suitable solvent such as DMF, add a strong base like powdered potassium hydroxide (e.g., 1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carbazolide anion.

-

Alkylation: Add 1,3-dibromopropane (typically 3-5 equivalents) to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a large volume of ice-cold water. The crude product will often precipitate.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

-

Validation: The purity and identity of the final product must be confirmed through spectroscopic methods (NMR, MS) and melting point analysis. The obtained data should match the established values for 9-(3-Bromopropyl)-9H-carbazole.[6]

Spectroscopic Characterization for Structural Verification

Confirming the structure of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 9-(3-Bromopropyl)-9H-carbazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for confirming the structure. Key expected signals include:

-

A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (–CH₂–Br).

-

A triplet for the two protons on the carbon adjacent to the carbazole nitrogen (N–CH₂–).

-

A multiplet (quintet) for the central methylene group (–CH₂–).

-

A series of multiplets or distinct doublets and triplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the eight protons of the carbazole ring system.[6][7]

-

-

Mass Spectrometry: The mass spectrum should show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic rings. The C-Br stretching frequency would also be observable.

Applications in Scientific Research

The utility of 9-(3-Bromopropyl)-9H-carbazole stems from its dual functionality: the optoelectronic properties of the carbazole core and the reactive nature of the bromopropyl group.

A. Advanced Materials for Organic Electronics

The carbazole moiety is a cornerstone in the field of organic electronics due to its excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][8] 9-(3-Bromopropyl)-9H-carbazole serves as a critical intermediate for creating more complex molecules used in Organic Light-Emitting Diodes (OLEDs).[1]

-

Host Materials: The carbazole unit is frequently incorporated into host materials for phosphorescent OLEDs (PhOLEDs) due to its high triplet energy, which is essential for efficiently confining the triplet excitons of the dopant emitter.[1][9]

-

Charge Transport Layers: By reacting the bromo-functional group, this compound can be integrated into polymers or larger molecules designed for hole-injection or hole-transport layers (HTLs) in electronic devices.[1]

-

TADF Emitters: The carbazole core can act as an electron-donating unit in the design of emitters for Thermally Activated Delayed Fluorescence (TADF), a key technology for achieving high efficiency in modern OLEDs.[9]

The bromopropyl group provides a convenient synthetic handle to link the carbazole core to other functional units (e.g., electron-accepting moieties) to precisely tune the electronic and photophysical properties of the final material.[1][10]

B. Scaffold for Drug Development and Medicinal Chemistry

The carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[11][12][13] Carbazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[11][14][15]

9-(3-Bromopropyl)-9H-carbazole is an ideal starting point for generating libraries of novel carbazole derivatives for drug discovery. The terminal bromine is an excellent leaving group, allowing for facile nucleophilic substitution reactions. This enables the attachment of various pharmacophores or functional groups to the carbazole nucleus via the propyl linker. For instance, novel derivatives have been synthesized and investigated as potential agents against SARS-CoV-2 by targeting key viral proteins.[16]

Caption: Diverse applications stemming from 9-(3-Bromopropyl)-9H-carbazole.

Conclusion

9-(3-Bromopropyl)-9H-carbazole is more than a simple chemical; it is an enabling tool for innovation in both materials science and medicinal chemistry. Its well-defined structure, reliable synthesis, and, most importantly, the strategic placement of a reactive functional group on a highly valuable carbazole core make it an indispensable resource for researchers. This guide has outlined its fundamental properties and applications, providing a solid foundation for its effective use in the laboratory to develop next-generation technologies and therapeutics.

References

-

LookChem. (n.d.). 9-(3-Bromopropyl)-9H-carbazole CAS NO.84359-61-5. LookChem. Retrieved February 7, 2026, from [Link]

-

Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 84359-61-5 9-(3-Bromopropyl)-9H-carbazole. Nexconn Pharmatechs. Retrieved February 7, 2026, from [Link]

-

AcrosPharmatech. (n.d.). 9-(3-Bromopropyl)-9H-carbazole. AcrosPharmatech. Retrieved February 7, 2026, from [Link]

-

Global Chemical Market. (2026, January 27). The Role of 9-(3-Bromopropyl)carbazole in Advancing OLED Technology. Retrieved February 7, 2026, from [Link]

- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1763.

-

MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. MDPI. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Retrieved February 7, 2026, from [Link]

- Al-Suhaimi, E. A., et al. (2023). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science.

- Lee, J. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1715.

- Göttker-Schnetmann, I., et al. (2019). Coordinative Chain Transfer Polymerization of Butadiene with Functionalized Aluminum Reagents. Angewandte Chemie International Edition, 58(44), 15745-15750.

- Kumar, R., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4983.

- ResearchGate. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763.

-

MDPI. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. RSC. Retrieved February 7, 2026, from [Link]

- ResearchGate. (2019). ¹HNMR spectrum of 3-(9H-carbazol-9-yl)propyl-initiated polybutadiene....

- ResearchGate. (n.d.). Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics.

-

Nature. (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Nature. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. NIH. Retrieved February 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 9-(3-Bromopropyl)-9H-carbazole, CasNo.84359-61-5 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 3. nexconn.com [nexconn.com]

- 4. 9-(3-Bromopropyl)-9H-carbazole [acrospharma.co.kr]

- 5. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The carbazole drug_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp [mdpi.com]

The Carbazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Appeal of the Carbazole Core

The carbazole scaffold, a tricyclic aromatic heterocycle, has captivated the attention of medicinal chemists for over a century. First isolated from coal tar in 1872, its rigid, planar structure and rich electron density make it an ideal foundation for the design of therapeutic agents.[1] The core consists of two benzene rings fused to a central five-membered nitrogen-containing ring, a structure that provides a unique combination of stability and reactivity.[2][3] This inherent architecture allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles.

The significance of carbazole in drug discovery is underscored by its designation as a "privileged scaffold".[4] This term reflects the ability of the carbazole nucleus to serve as a high-affinity ligand for a diverse array of biological targets, including enzymes, receptors, and DNA.[4] Its large π-conjugated system facilitates critical interactions such as π-π stacking and hydrogen bonding, which are fundamental to molecular recognition in biological systems.[5] The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[6][7]

Naturally occurring carbazole alkaloids, first discovered in plants of the Rutaceae family like Murraya koenigii, provided the initial evidence of the therapeutic potential of this chemical class.[2][8] The isolation of compounds like murrayanine, with its demonstrated antibacterial properties, spurred decades of research into both natural and synthetic carbazole derivatives.[1][9] This has led to the development of several FDA-approved drugs, including the anticancer agents ellipticine, alectinib, and midostaurin, as well as the cardiovascular drug carvedilol, cementing the carbazole scaffold as a cornerstone of modern medicinal chemistry.[1][10]

The Therapeutic Landscape: A Multi-Faceted Pharmacophore

The carbazole nucleus is a remarkably versatile pharmacophore, giving rise to compounds with a wide array of therapeutic applications. The ability to readily modify the core structure has allowed for the generation of extensive libraries of derivatives, leading to the discovery of potent agents for numerous diseases.

Key Therapeutic Areas for Carbazole Derivatives:

-

Oncology: This is perhaps the most prominent area of carbazole research. Derivatives have been shown to act as DNA intercalators, topoisomerase inhibitors, microtubule destabilizers, and kinase inhibitors, leading to cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[10][11][12]

-

Infectious Diseases: Carbazole-based compounds have demonstrated significant antibacterial and antifungal activity.[1][13][14] They can disrupt microbial cell membranes, inhibit essential enzymes like dihydrofolate reductase, and overcome resistance to conventional antibiotics.[13]

-

Neurodegenerative Disorders: The neuroprotective properties of carbazoles are increasingly being recognized.[15] These compounds can mitigate oxidative stress, inhibit apoptosis (programmed cell death), and promote neuroregeneration, making them promising candidates for the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[15][16]

-

Inflammatory Diseases: Many carbazole derivatives exhibit potent anti-inflammatory effects, positioning them as potential treatments for chronic inflammatory conditions.[6]

-

Other Applications: The therapeutic reach of carbazoles also extends to antiviral, antidiabetic, antiepileptic, and analgesic applications, highlighting the exceptional versatility of this scaffold.[4][6]

This broad bioactivity stems from the unique structural and electronic properties of the carbazole ring system, which can be strategically manipulated to optimize interactions with specific biological targets.[5][17]

Synthetic Strategies for the Carbazole Core

The construction of the carbazole nucleus is a fundamental step in the development of new therapeutic agents. Several classical and modern synthetic methods are employed, with the choice of strategy often dictated by the desired substitution pattern on the final molecule.

Common Synthetic Routes:

-

Borsche–Drechsel Cyclization: This classic method involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanone derivatives, followed by oxidation to yield the aromatic carbazole. This is a robust method for preparing tetrahydrocarbazoles, which are then dehydrogenated.[8]

-

Graebe–Ullmann Reaction: This synthesis involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then cyclizes with the elimination of nitrogen gas upon heating to form the carbazole ring.[3][8]

-

Bucherer Carbazole Synthesis: In this reaction, a naphthol is heated with an arylhydrazine in the presence of sodium bisulfite to yield a carbazole.[3][18]

-

Transition Metal-Catalyzed Cyclizations: Modern synthetic chemistry has introduced a variety of powerful transition metal-catalyzed methods, such as those using palladium, gold, or platinum. These reactions often proceed under milder conditions and offer greater functional group tolerance. For instance, palladium-catalyzed intramolecular C-H arylation of diarylamines is a highly efficient route.

The causality behind choosing a specific synthetic route lies in the accessibility of starting materials and the desired placement of substituents. For example, the Fischer-Borsche synthesis is well-suited for creating specific substitution patterns on the six-membered rings, while N-substitution is typically achieved as a separate step after the core has been formed.

Representative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Intermediate via Fischer Indole Synthesis

This protocol describes a common and reliable method for creating a carbazole precursor, which can then be aromatized. This self-validating system relies on the formation of a characteristic colored intermediate and can be monitored by thin-layer chromatography (TLC).

Objective: To synthesize 2,3,4,9-tetrahydro-1H-carbazole from cyclohexanone and phenylhydrazine.

Materials:

-

Cyclohexanone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Ice bath

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers, graduated cylinders

-

TLC plates (silica gel), developing chamber, and UV lamp

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Formation of the Phenylhydrazone:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of phenylhydrazine in 25 mL of glacial acetic acid.

-

Cool the solution in an ice bath with gentle stirring.

-

Slowly add 4.5 g of cyclohexanone dropwise to the cooled solution. A precipitate (the phenylhydrazone) will begin to form.

-

Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour.

-

-

Cyclization (Fischer Indole Synthesis):

-

To the flask containing the phenylhydrazone suspension, add 20 mL of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle.

-

Maintain reflux for 1 hour. The color of the solution will darken.

-

Rationale: The acidic conditions and heat promote the[6][6]-sigmatropic rearrangement of the hydrazone, followed by tautomerization and elimination of ammonia to form the indole ring fused to the cyclohexane ring.

-

-

Isolation and Purification:

-

Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting phenylhydrazone spot and the appearance of a new, less polar product spot indicates reaction completion.

-

After 1 hour of reflux, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into 150 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude tetrahydrocarbazole will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 30 mL) to remove residual acetic acid.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified 2,3,4,9-tetrahydro-1H-carbazole.

-

-

Characterization:

-

Dry the purified crystals and determine the yield.

-

Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

-

This tetrahydrocarbazole intermediate is a versatile building block that can be subsequently dehydrogenated (aromatized) using reagents like palladium on carbon (Pd/C) or sulfur to form the fully aromatic carbazole core.

Carbazole as an Anticancer Agent: Targeting Cellular Proliferation

The development of carbazole-based anticancer agents has been a major focus in medicinal chemistry for over four decades.[12] The planar nature of the carbazole ring allows it to intercalate between the base pairs of DNA, disrupting replication and transcription and ultimately leading to apoptosis. The natural product ellipticine was one of the first carbazole alkaloids identified with potent anticancer activity through this mechanism.[1]

Beyond DNA intercalation, carbazole derivatives have been engineered to inhibit a variety of enzymes critical for cancer cell survival and proliferation. A prominent example is the inhibition of protein kinases, which are often dysregulated in cancer. Midostaurin and alectinib are FDA-approved kinase inhibitors featuring a carbazole-related scaffold, used in the treatment of acute myeloid leukemia and non-small-cell lung cancer, respectively.[1][10]

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell growth, survival, and differentiation. Aberrant activation of this pathway, particularly of STAT3, is a hallmark of many human cancers. Several carbazole derivatives have been identified as potent inhibitors of STAT3, downregulating its expression and function, which in turn affects the production of interleukins and inducible nitric oxide synthase (i-NOS).[6]

Carbazole as an Antimicrobial Agent: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the discovery of new antimicrobial agents. [13]Carbazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, including resistant strains. [13][19] The mechanisms of antimicrobial action are varied. Some carbazoles, particularly naturally occurring alkaloids from plants like Murraya koenigii, are thought to disrupt bacterial cell membranes. [1][2]Synthetic derivatives have been designed to inhibit specific microbial enzymes. For example, some carbazole-dihydrotriazine hybrids act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria. [13]This targeted approach can lead to high potency and selectivity.

Structure-activity relationship studies have shown that introducing moieties like aminoguanidine, dihydrotriazine, or triazole to the carbazole N-position can significantly enhance antimicrobial potency while reducing cytotoxicity to human cells. [7][13]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The table below presents MIC values for selected carbazole derivatives against various pathogens.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Guanidine-containing carbazole | S. aureus (MRSA) | 0.78 - 1.56 | [1] |

| Carbazole-dihydrotriazine hybrid (8f) | S. aureus | 1 | [13] |

| Carbazole-dihydrotriazine hybrid (9d) | E. coli | 2 | [13] |

| N-substituted carbazole with 1,2,4-triazole | C. albicans | 2 - 4 | [7] |

| Chloro-substituted carbazole (3d) | E. coli | Low (not specified) | [1] |

| Carbazole chalcone (13d) | B. subtilis | 1.9 | [1] |

Note: Lower MIC values indicate higher potency. Values are representative and vary between specific compounds within a class.

Future Perspectives and Conclusion

The carbazole scaffold continues to be a fertile ground for drug discovery. Its rigid structure, electronic properties, and synthetic tractability provide an exceptional platform for the design of novel therapeutic agents. While significant success has been achieved, particularly in oncology, the full potential of carbazole-based compounds is yet to be realized.

Future research will likely focus on:

-

Target Specificity: Moving beyond broad cytotoxicity to design derivatives that inhibit specific isoforms of kinases or other enzymes, thereby reducing off-target effects and improving safety profiles.

-

Hybrid Molecules: Combining the carbazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.

-

Drug Delivery: Developing novel formulations and delivery systems to improve the bioavailability and pharmacokinetic properties of promising carbazole leads.

-

Exploring New Therapeutic Areas: Systematically screening carbazole libraries against emerging targets in areas like viral diseases and metabolic disorders.

References

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Future Medicinal Chemistry.

- Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. (2021-08-13). RSC Publishing.

- Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023-03-28). MDPI.

- The neuroprotective potential of carbazole in traum

- Mini-review on the novel synthesis and potential applications of carbazole and its deriv

- Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC.

- Synthesis of Natural Carbazole Alkaloids: An Update. (n.d.).

- Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PMC - PubMed Central.

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.

- Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (2025-11-11).

- (PDF) Carbazole Derivatives as Potential Antimicrobial Agents. (2022-10-04).

- (PDF) An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023-06-28).

- A Review on Carbazole and Its Derivatives as Anticancer Agents

- Carbazole. (n.d.). Wikipedia.

- Isolation and Synthesis of Biologically Active Carbazole Alkaloids. (n.d.). Chemical Reviews.

- Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review

- Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024-07-05). PubMed.

- Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019-04-07). MDPI.

- Carbazole Derivatives as Antiviral Agents: An Overview. (n.d.). MDPI.

- A review on the biological potentials of carbazole and its derived products. (n.d.). [No Source Name].

- synthesis of carbazoles and derivatives

- A Concise Review on Carbazole Derivatives and its Biological Activities. (n.d.). Semantic Scholar.

- Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (n.d.). MD Anderson Cancer Center.

- Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. (n.d.). PubMed.

- Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy.

- Synthesis, antibacterial and antifungal activities of some carbazole deriv

- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). IJRPC.

- Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020-08-05). NIH.

Sources

- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ijrpc.com [ijrpc.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemcom.com [echemcom.com]

- 10. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 11. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, antibacterial and antifungal activities of some carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Research Applications of 9-(3-Bromopropyl)-9H-carbazole

[1]

CAS No: 86799-65-7 | Formula: C₁₅H₁₄BrN | MW: 288.18 g/mol Synonyms: 3-(9-Carbazolyl)propyl bromide; N-(3-Bromopropyl)carbazole[1]

Executive Summary

9-(3-Bromopropyl)-9H-carbazole serves as a strategic "lynchpin" intermediate for introducing the carbazole moiety —a rigid, electron-rich tricyclic system—into complex molecular architectures.[1] Its primary utility stems from the reactivity of the alkyl bromide "handle," which allows for precise attachment to amines, thiols, and polymer backbones via nucleophilic substitution (

Core Research Sectors:

-

Organic Electronics: Synthesis of hole-transporting materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs).[2]

-

Medicinal Chemistry: Development of neuroprotective agents (P7C3 analogs) and antimicrobial scaffolds.

-

Chemical Biology: Creation of fluorescent probes and "Click" chemistry precursors (azides).

Chemical Profile & Reactivity

The molecule consists of a photoactive carbazole core linked to a reactive propyl bromide.

-

Carbazole Core: Provides high triplet energy (

eV), thermal stability, and hole-transporting capability. It is the functional payload. -

Propyl Linker: A 3-carbon spacer that decouples the electronic states of the carbazole from the attached substrate, preventing fluorescence quenching while maintaining solubility.

-

Bromide Leaving Group: The site of reactivity. It undergoes clean

reactions with nucleophiles (amines, azides, alkoxides).

Stability Note

The compound is generally stable but light-sensitive due to the carbazole unit.[1] Prolonged exposure to UV light can induce photo-oxidation.[1] Store in amber vials at 2–8°C.

Key Application Areas

A. Organic Electronics: Hole Transport Materials (HTMs)

In the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells, carbazole derivatives are ubiquitous as Hole Transport Materials. 9-(3-Bromopropyl)-9H-carbazole is used to graft carbazole units onto polymer backbones or to synthesize "twin" molecules.[3][4][5][6]

-

Mechanism: The carbazole nitrogen possesses a lone pair that facilitates hole hopping. Attaching this unit via the propyl linker to a polymer (e.g., polystyrene) creates a pendant polymer that combines the mechanical properties of plastics with the conductive properties of carbazole.

-

Application: It reacts with radical initiators or monomers to form cross-linkable HTMs, improving the thermal stability of solar cell devices.

B. Medicinal Chemistry: Neuroprotection & SAR Studies

This compound is a critical building block for Structure-Activity Relationship (SAR) studies of the P7C3 class of neuroprotective agents.

-

Context: While the parent P7C3 molecule contains a 2-hydroxypropyl linker (derived from epichlorohydrin), the n-propyl variants (derived from 9-(3-Bromopropyl)carbazole) are synthesized to test the necessity of the hydroxyl group for biological binding.

-

Synthesis of Analogs: The bromide reacts with various anilines or aliphatic amines to yield N-(3-(9H-carbazol-9-yl)propyl)amines .[1] These analogs often exhibit altered lipophilicity (LogP) and blood-brain barrier permeability compared to their hydroxylated counterparts.

-

Antimicrobial Agents: N-substituted carbazoles synthesized from this intermediate have shown efficacy against S. aureus and C. albicans by disrupting bacterial membranes.[1]

C. Chemical Biology: Fluorescent Probes & Click Chemistry

Carbazole is intrinsically fluorescent (emission

-

Workflow:

-

Substitution: Reaction with Sodium Azide (

). -

Click Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the fluorescent carbazole tag to DNA, proteins, or nanoparticles.

-

Synthetic Pathways & Visualizations[7]

The following diagram illustrates the divergent synthesis capabilities starting from 9-(3-Bromopropyl)-9H-carbazole.

Figure 1: Divergent synthetic pathways utilizing 9-(3-Bromopropyl)-9H-carbazole as a common precursor for materials science and drug discovery.[1]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Carbazole Amines (Medicinal Chemistry)

Use this protocol to synthesize P7C3 analogs or antimicrobial candidates.

Reagents:

-

9-(3-Bromopropyl)-9H-carbazole (1.0 equiv)[1]

-

Target Amine (e.g., Aniline, Morpholine) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Acetonitrile (ACN) or DMF

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of 9-(3-Bromopropyl)-9H-carbazole in 5 mL of anhydrous ACN.

-

Addition: Add 2.0 mmol of anhydrous

followed by 1.2 mmol of the target amine. -

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1). Reaction typically completes in 6–12 hours. -

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Purification: Evaporate solvent and purify the residue via silica gel column chromatography.

-

Validation: Confirm structure via

NMR (Look for disappearance of triplet at

Protocol B: Synthesis of 9-(3-Azidopropyl)-9H-carbazole (Click Precursor)

Use this protocol to create fluorescent tags.[1]

Reagents:

Step-by-Step:

-

Dissolve the bromide substrate in DMSO (0.5 M concentration).

-

Add 1.5 equivalents of

. -

Stir at room temperature for 12 hours. (Heating to

accelerates the reaction but requires safety shields). -

Quench: Dilute with water and extract with Ethyl Acetate.

-

Safety: Do not concentrate the azide solution to dryness if heating was involved. Azides are shock-sensitive.[1]

Quantitative Data Summary

| Property | Value | Relevance |

| Melting Point | 54.0 – 58.0 °C | Low MP facilitates melt-processing in polymer blends.[1] |

| Fluorescence | UV-active; useful as a self-indicating tag in TLC/HPLC.[1] | |

| Solubility | DCM, THF, Toluene | Highly soluble in organic solvents; poor water solubility. |

| Reactivity | High ( | Bromide is a good leaving group on a primary carbon. |

References

-

TCI Chemicals. (2024). Product Specification: 9-(3-Bromopropyl)carbazole.[1][7] Retrieved from

-

National Institutes of Health (NIH). (2014). Discovery of a neuroprotective chemical, (-)-P7C3-S243...[1][8]. Journal of Medicinal Chemistry.[8] Retrieved from

-

MDPI. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules. Retrieved from

-

ResearchGate. (2015). Reaction scheme for 9-(3-azidopropyl)-9H-carbazole. Retrieved from

-

ChemicalBook. (2024). 9-(3-Bromopropyl)-9H-carbazole Properties and MSDS. Retrieved from

Sources

- 1. 55141-68-9|3-Bromo-9-isopropyl-9H-carbazole|BLD Pharm [bldpharm.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. 9-(3-Bromopropyl)-9H-carbazole CAS#: 84359-61-5 [amp.chemicalbook.com]

- 8. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Alkylated Carbazole Motif: From Coal Tar to Optoelectronic & Therapeutic Frontiers

Executive Summary

This technical guide analyzes the structural evolution, synthetic methodologies, and functional applications of N-alkylated carbazoles . Once a mere byproduct of coal tar distillation, the carbazole moiety has evolved into a critical scaffold in two distinct high-value sectors: organic electronics (as the premier hole-transport material in OLEDs) and neuroprotective therapeutics (exemplified by the P7C3 class). This document provides researchers with validated protocols, mechanistic insights, and a roadmap of the molecule's structure-activity relationships (SAR).

Part 1: Historical Genesis & Structural Fundamentals

The Discovery

The parent compound, 9H-carbazole, was first isolated from the anthracene fraction of coal tar in 1872 by Carl Graebe and Carl Glaser [1].[1] For decades, it remained a dye industry intermediate until the 1930s, when Walter Reppe at I.G. Farben synthesized N-vinylcarbazole (NVK) . This monomer's subsequent polymerization into poly(N-vinylcarbazole) (PVK) marked the discovery of the first polymeric photoconductor, laying the foundation for modern xerography and organic light-emitting diodes (OLEDs) [2].

Structural Causality

The carbazole nucleus is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central pyrrole ring.

-

Electronic Signature: The nitrogen atom possesses a lone pair that participates in the aromatic sextet of the central ring, rendering the system electron-rich (

electrons). -

Reactivity: The N-H proton is weakly acidic (

in DMSO). This acidity is the gateway to N-alkylation , allowing the introduction of functional side chains that modify solubility and intermolecular packing without disrupting the aromatic core's electronic properties.

Part 2: Synthetic Architectures (The "How")

To access functional N-alkyl carbazoles, researchers must choose between classical irreversible deprotonation and modern catalytic phase transfer.

Protocol A: Classical Base-Mediated Alkylation (NaH/DMF)

Best for: Small-scale synthesis requiring high conversion of unreactive alkyl halides.

The Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the carbazole nitrogen. The resulting carbazolide anion is a potent nucleophile. Anhydrous DMF is critical to solvate the anion while preventing NaH quenching.

Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask under Argon flow.

-

Solubilization: Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution:

gas evolution. -

Activation: Stir at room temperature (RT) for 30–60 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the carbazolide anion).

-

Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.

-

Reaction: Heat to 60–80°C if R-X is a chloride; RT is sufficient for iodides. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench & Workup: Pour into ice water. The precipitate is often the pure product. Recrystallize from Ethanol/Toluene.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Industrial scale-up, green chemistry compliance, and base-sensitive substrates.

The Causality: Using solid KOH with a quaternary ammonium salt (e.g., TBAB) avoids hazardous NaH and anhydrous solvents. The catalyst shuttles the hydroxide ion into the organic phase (or the carbazolide to the interface), lowering the activation energy [3].

Protocol:

-

Solvent System: Suspend 9H-carbazole in Toluene or Benzene.

-

Base/Catalyst: Add 50% aq. NaOH or solid KOH (pellets) and Tetrabutylammonium bromide (TBAB, 5 mol%).

-

Addition: Add Alkyl Halide (1.2 eq).

-

Reflux: Heat to reflux for 2–4 hours.

-

Validation: High yields (>90%) are typical.[2] The absence of water sensitivity makes this robust.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision pathway for synthesizing N-alkylated derivatives, contrasting the classical Graebe-Ullmann roots with modern alkylation strategies.

Figure 1: Synthetic workflow for accessing N-substituted carbazoles, highlighting the divergence between kinetic control (Method A) and thermodynamic/process control (Method B).

Part 3: Functional Applications (The "Why")

Optoelectronics: The Hole Transport Standard

In Organic Light Emitting Diodes (OLEDs), the N-alkyl carbazole moiety is ubiquitous.

-

Mechanism: The nitrogen lone pair allows the molecule to easily lose an electron (oxidize) to form a stable radical cation (

). This radical cation accepts an electron from a neighboring molecule, effectively moving a "hole" toward the cathode. -

Material: Poly(N-vinylcarbazole) (PVK) is the archetype.[3][4] The bulky carbazole groups hang off the polymer backbone, creating a rigid structure with high glass transition temperature (

), preventing crystallization which would disrupt charge transport [4].

Medicinal Chemistry: The P7C3 Neuroprotective Class

While historically known for antitumor alkaloids like Ellipticine [5], the most significant recent breakthrough is the P7C3 class of aminopropyl carbazoles.[5]

-

Discovery: Identified in a 2010 in vivo screen by Pieper et al., P7C3 protects newborn neurons in the hippocampus from apoptosis [6].

-

SAR Insight: The N-alkyl linker (specifically a 2-hydroxy-3-aminopropyl chain) is critical for binding. Unlike planar intercalators that damage DNA, P7C3 modulates cellular metabolism (likely via NAMPT activation), preserving mitochondrial integrity in models of Parkinson’s and ALS.

Visualization: OLED Hole Transport Mechanism

The diagram below details how the carbazole moiety functions within an OLED stack.

Figure 2: The role of Carbazole-based Hole Transport Layers (HTL) in facilitating charge recombination within an OLED device.

Part 4: Data Summary & Characterization

The following table contrasts the physical properties of the parent carbazole against its key N-alkylated derivatives, highlighting the impact of alkylation on thermal properties.

| Compound | Substituent (N-R) | Melting Point (°C) | Application | Key Ref |

| 9H-Carbazole | -H | 246 | Raw Material | [1] |

| N-Ethylcarbazole | 68 | Hydrogen Storage | [3] | |

| N-Vinylcarbazole | 64 | Monomer for PVK | [2] | |

| PVK | Polymer | OLED Host / HTL | [4] | |

| P7C3 | 148-150 | Neuroprotection | [6] |

Characterization Standard:

-

NMR: N-alkylation is confirmed by the disappearance of the broad singlet at

ppm (N-H) and the appearance of alkyl protons at -

UV-Vis: N-alkylation causes a bathochromic shift (red shift) and enhances fluorescence quantum yield compared to the parent carbazole.

References

-

Graebe, C., & Glaser, C. (1872).[1][6][7] "Ueber Carbazol."[8] Annalen der Chemie und Pharmacie, 163(3), 343-360. Link

-

Reppe, W., et al. (1934).[7] "N-Vinyl compounds."[3][9] U.S. Patent 2,072,465. (Patented 1937).[4] Link

-

Szymoniak, J., et al. (2025). "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation." Synthetic Communications. Link

-

Grazulevicius, J. V., et al. (2003). "Carbazole-based optoelectronic materials." Progress in Polymer Science, 28(9), 1297-1353. Link

-

Miller, R. B., & Dugar, S. (1983). "Synthesis of ellipticine and related pyridocarbazoles." Tetrahedron Letters, 24(29), 2937-2940. Link

-

Pieper, A. A., et al. (2010). "Discovery of a proneurogenic, neuroprotective chemical."[10] Cell, 142(1), 39-51. Link

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]

- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The carbazole drug_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. P7C3 - LKT Labs [lktlabs.com]

Technical Guide: Commercial Sourcing & Validation of 9-(3-Bromopropyl)-9H-carbazole

[1]

Executive Summary

9-(3-Bromopropyl)-9H-carbazole (CAS: 84359-61-5 / 83692-36-8) is a critical alkylating intermediate used primarily in the synthesis of optoelectronic materials (TADF/OLED hosts) and pharmaceutical pharmacophores (kinase inhibitors).[1][2] Its value lies in the propyl-bromo linker , which serves as a precise "anchor" for attaching the carbazole moiety to larger molecular architectures.

This guide addresses the technical challenges of sourcing this material—specifically its tendency toward oxidative discoloration and dimerization—and provides a self-validating framework for quality control and purification.[1]

Part 1: Molecular Profile & Critical Applications[1]

Chemical Identity[1][2]

-

CAS Registry Numbers: 84359-61-5 (Common Commercial), 83692-36-8 (Alternate)[1]

-

Appearance: White to off-white crystals (High Purity)

Green/Orange (Oxidized/Impure).[1]

Strategic Utility

The molecule acts as an electrophilic building block. The bromine atom is a good leaving group, allowing nucleophilic attack by amines, thiols, or phenoxides.

-

OLED Materials: Used to synthesize "Host" materials where the carbazole acts as a hole-transporting unit.[1] The propyl chain disrupts crystallinity, improving film-forming properties.

-

Medicinal Chemistry: Serves as a scaffold for neuroprotective agents (e.g., P7C3 derivatives) where the carbazole backbone provides enzymatic binding affinity.

Part 2: Sourcing Intelligence & Market Landscape[1]

The "Green Powder" Warning

A critical insight for buyers is the appearance specification. Major suppliers like TCI often list the appearance as "White to Orange to Green powder."

-

The Cause: The green coloration typically results from trace oxidation of the carbazole nitrogen or the presence of unreacted carbazole radical cations.

-

The Risk: For OLED applications, even ppm-level metal or oxidative impurities can quench fluorescence. "Green" material is acceptable for early-stage synthesis but must be recrystallized for device-grade applications.[1]

Supplier Tier Analysis[1]

| Tier | Representative Suppliers | Typical Purity | Application Suitability | Notes |

| Tier 1: Analytical | Sigma-Aldrich (Merck), TCI | >98.0% (GC) | Late-stage Pharma, Device Fabrication | High cost; reliable CoA; consistent melting point.[1] |

| Tier 2: Bulk/Catalog | BLD Pharm, Alfa Aesar | >97% | Early R&D, Scale-up | Variable color (often off-white/tan); requires QC check.[1] |

| Tier 3: Custom | Synthonix, Combi-Blocks | Custom | Industrial Scale | Batch-specific validation required.[1] |

Impurity Profile (What to look for)

When sourcing, request a CoA that specifically checks for:

Part 3: Quality Control & Validation Workflow

To ensure "Trustworthiness," do not rely solely on the vendor's label. Use this self-validating workflow.

Visual & Thermal Check[1]

-

Pass: White crystalline solid, MP 55–57°C.

-

Fail: Sticky yellow solid (solvent residue) or Green powder (oxidation). MP < 53°C indicates significant impurities.

H-NMR Validation (Self-Validating Standard)

The diagnostic peaks for 9-(3-bromopropyl)carbazole in CDCl₃ are distinct.

- 8.1 ppm (d, 2H): Carbazole aromatic protons (Positions 4,5).

- 4.46 ppm (t, 2H): N-CH₂ (Triplet).[1] If this is a multiplet, you have the Dimer.

- 3.38 ppm (t, 2H): CH₂-Br (Triplet).[1]

- 2.40 ppm (m, 2H): Central CH₂ (Quintet).

QC Logic Diagram

Figure 1: Quality Control Decision Tree for incoming carbazole reagents.

Part 4: Synthetic Utility & Purification Protocols[1]

If your sourced material fails the QC check (specifically if it is "Green" or low melting), use Protocol A to purify it. If you need to synthesize it de novo to avoid supply chain risks, use Protocol B .

Protocol A: Purification (Recrystallization)

Objective: Remove oxidative impurities and hydrolyzed byproducts.

-

Dissolution: Dissolve 10g of crude material in a minimal amount of boiling Ethanol (approx. 50-70 mL).

-

Filtration: If the solution is dark/turbid, perform a hot filtration through a Celite pad to remove insoluble oxidized carbazole polymers.

-

Crystallization: Remove from heat. Add Hexane dropwise until slight turbidity persists.[5] Re-heat to clear, then let cool slowly to room temperature, then to 4°C.

-

Collection: Filter the white needles. Wash with cold Hexane.

-

Drying: Vacuum dry at 30°C (Material is low-melting, do not overheat).

Protocol B: Synthesis (N-Alkylation)

Context: This explains the origin of the "Dimer" impurity often found in commercial batches.

Reaction:

Procedure:

-

Setup: In a 3-neck flask, dissolve Carbazole (1.0 eq) in DMF or MEK (Methyl Ethyl Ketone).

-

Base: Add powdered KOH (2.0 eq) and a phase transfer catalyst (e.g., TBAB, 5 mol%).

-

Addition (Critical Step): Add 1,3-Dibromopropane (3.0 - 4.0 eq). Note: Commercial suppliers sometimes skimp here, using only 1.2 eq, which leads to the formation of 1,3-bis(carbazol-9-yl)propane (Dimer).[1]

-

Conditions: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Pour into water. Extract with DCM.[6] Wash organic layer with water to remove DMF.

-

Purification: Evaporate solvent. The excess 1,3-dibromopropane (BP ~167°C) must be removed by high-vacuum distillation before crystallization.[1]

Synthesis & Impurity Pathway Diagram[1]

Figure 2: Reaction pathway showing how insufficient alkylating agent leads to dimer impurities.[1]

Part 5: Safety & Handling (SDS Summary)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[3]

-

Sensitization: Carbazole derivatives can be sensitizers. Use nitrile gloves.

-

Storage: Store in the dark at <15°C. The "Green" discoloration is photo-oxidative.[1] Long-term storage requires inert atmosphere (Argon/Nitrogen) to maintain high purity for optoelectronic use.[1]

References

Sources

- 1. 55141-68-9|3-Bromo-9-isopropyl-9H-carbazole|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 9-(3-Bromopropyl)carbazole | 84359-61-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 9-(3-Bromopropyl)-9H-carbazole, CasNo.84359-61-5 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision N-Alkylation of Carbazole with 1,3-Dibromopropane

Controlling Mono- vs. Bis-Substitution in Functional Material Synthesis

Abstract & Strategic Importance

The N-alkylation of carbazole is a foundational transformation in the synthesis of organic semiconductors (e.g., host materials for OLEDs) and bioactive alkaloids. When using a symmetric di-electrophile like 1,3-dibromopropane , the reaction presents a critical selectivity challenge: distinguishing between the mono-alkylated linker (9-(3-bromopropyl)-9H-carbazole) and the bis-alkylated dimer (1,3-bis(9H-carbazol-9-yl)propane).

This application note provides a definitive, self-validating protocol to control this selectivity. By manipulating stoichiometry, order of addition, and phase-transfer kinetics, researchers can selectively target the functional linker (for further derivatization) or the symmetric dimer (for material applications) with >90% specificity.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classic SN2 mechanism . The carbazole nitrogen (

The Selectivity Challenge

Because the product of the first alkylation (Mono-P) contains a leaving group and the reaction mixture contains nucleophilic carbazolide anions, the Mono-P competes with the starting 1,3-dibromopropane for the available nucleophiles.

-

Path A (Mono-Alkylation): Carbazolide attacks 1,3-dibromopropane.

-

Path B (Bis-Alkylation): Carbazolide attacks the Mono-P product.

To favor Path A, the concentration of 1,3-dibromopropane must statistically overwhelm the concentration of Mono-P. To favor Path B, the carbazolide concentration must be high, and the reaction driven to completion.

Mechanistic Pathway Diagram[1][2]

Figure 1: Competitive reaction pathways. Controlling the ratio of [Anion] to [Electrophile] determines the major product.

Strategic Optimization: Conditions & Variables

We recommend Phase Transfer Catalysis (PTC) as the primary method. It is robust, moisture-tolerant, and avoids the safety hazards of NaH/DMF on larger scales.

Comparative Conditions Table

| Variable | Method A: Phase Transfer (Recommended) | Method B: Anhydrous (High Speed) |

| Base | KOH (Powdered) or NaOH (50% aq.) | NaH (60% dispersion in oil) |

| Solvent | Acetone, Toluene, or MEK | DMF or THF (Anhydrous) |

| Catalyst | TBAB (Tetrabutylammonium bromide) | None |

| Temp | Reflux (56–110°C) | 0°C to RT |

| Pros | Scalable, no H2 evolution, easy workup. | Very fast, high conversion. |

| Cons | Slower kinetics than NaH. | Moisture sensitive, H2 gas safety risk. |

Protocol A: Synthesis of Mono-Product (Linker)

Target: 9-(3-bromopropyl)-9H-carbazole Objective: Maximize yield of mono-substitution; minimize dimerization.

Reagents

-

Carbazole (1.0 equiv)

-

1,3-Dibromopropane (4.0 – 5.0 equiv) [CRITICAL: Large Excess]

-

KOH (Powdered, 2.0 equiv)

-

TBAB (0.05 equiv / 5 mol%)

-

Acetone (0.2 M concentration relative to Carbazole)

Step-by-Step Methodology

-

Preparation of Electrophile Solution: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dibromopropane (5 equiv) and TBAB (0.05 equiv) in Acetone. Heat to a gentle reflux (approx. 60°C).

-

Base Activation (Separate Vessel): In a beaker, mix Carbazole (1 equiv) with powdered KOH (2 equiv). Note: Grinding KOH to a fine powder significantly improves kinetics.

-

Controlled Addition (The "Inverse Addition"):

-

Add the Carbazole/KOH solid mixture slowly to the refluxing dibromide solution over 30–60 minutes.

-

Why? This keeps the concentration of the nucleophile (carbazole) low relative to the electrophile (dibromide) at all times, statistically forcing the anion to react with the dibromide rather than the formed mono-product.

-

-

Reaction Monitoring: Reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The mono-product (

) should appear; the dimer ( -

Workup:

-

Filter off inorganic salts (KBr, excess KOH).

-

Concentrate the filtrate under reduced pressure to remove Acetone.

-

Distillation/Recovery: The excess 1,3-dibromopropane (bp 167°C) must be removed. Vacuum distillation is recommended to recover the expensive linker and leave the crude solid product.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 100% Hexane

5% EtOAc/Hexane).

Protocol B: Synthesis of Bis-Product (Dimer)

Target: 1,3-bis(9H-carbazol-9-yl)propane Objective: Force complete double alkylation.

Reagents

-

Carbazole (2.2 equiv) [Excess Nucleophile]

-

1,3-Dibromopropane (1.0 equiv)

-

NaH (3.0 equiv) [Stronger base preferred for forcing conditions]

-

DMF (Anhydrous)

Step-by-Step Methodology

-

Deprotonation: Flame-dry a flask under

. Add NaH (3.0 equiv) and wash with hexane to remove oil (optional). Suspend in DMF. -

Anion Formation: Dissolve Carbazole (2.2 equiv) in DMF and add dropwise to the NaH suspension at 0°C. Stir for 30 mins until

evolution ceases. The solution will turn yellow/orange (Carbazolide anion). -

Addition: Add 1,3-dibromopropane (1.0 equiv) dropwise to the anion solution.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Quench & Workup: Carefully quench with water (ice bath). The bis-product is often highly insoluble in water/DMF mixtures and will precipitate out.

-

Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Toluene or Chlorobenzene due to low solubility.

Experimental Workflow Diagram

Figure 2: Decision tree for experimental execution based on target molecule.

Quality Control & Troubleshooting

NMR Validation ( NMR in )

-

Mono-Product: Look for the triplet of the terminal

around 3.4–3.5 ppm . The -

Bis-Product: The spectrum will be perfectly symmetric. The triplet at 3.5 ppm (

) will be absent . You will see a quintet for the central methylene and a triplet for the two

Common Issues

| Symptom | Diagnosis | Solution |

| Low Yield of Mono | Formation of Dimer (Bis) | Increase equivalents of 1,3-dibromopropane (up to 6-10x) or slow down carbazole addition rate. |

| Incomplete Reaction | Wet Solvent / Old Base | Use freshly powdered KOH or increase TBAB loading to 10 mol%. |

| Product Oiling Out | Residual DMF/Solvent | Use Toluene for recrystallization or perform thorough water washes. |

Safety & Handling

-

1,3-Dibromopropane: A potent alkylating agent. Handle in a fume hood. Wear nitrile gloves.

-

NaH: Reacts violently with water to release hydrogen gas. Use under inert atmosphere (

/Ar). -

Carbazole Derivatives: Many are bioactive; treat as potential irritants/toxicants.

References

-

Microwave-Assisted Synthesis: Bogdal, D. "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media." ResearchGate.[1][2][3]

-

Phase Transfer Catalysis: "PTC N-Alkylation of Carbazole Derivative." PTC Organics, Inc.

-

General Carbazole Functionalization: "Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives." PubMed.

-

Regioselectivity in Alkylation: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.

-

TBAB Catalyst Review: "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." PMC.